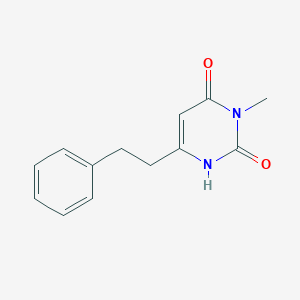

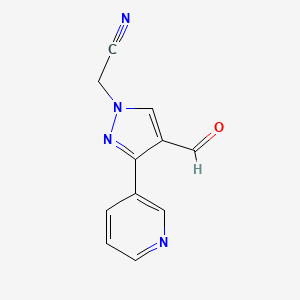

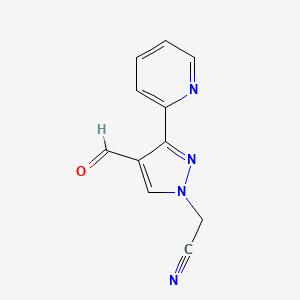

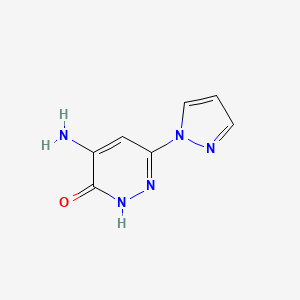

4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of a compound through a reaction involving saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques . For example, imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Chemical reactions involving pyrazole derivatives have been studied . For instance, one study reported the reaction of imino-ether derivatives with semicarbazide hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques . For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Anticancer Applications

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, particularly in the design of anticancer agents. Compounds like 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol have been explored for their potential to inhibit key enzymes involved in cancer cell proliferation . For instance, derivatives of this compound have been studied for their ability to target and inhibit Bruton’s tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies .

Anti-Inflammatory Properties

In the realm of anti-inflammatory research, the aminopyrazole moiety is known to interact with enzymes like p38MAPK, which play a crucial role in inflammatory processes . By modulating these enzymes, compounds based on 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol can be potent anti-inflammatory agents, offering therapeutic potential for diseases characterized by inflammation .

Antimicrobial and Antibacterial Activity

The structural features of 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol make it a candidate for developing new antimicrobial and antibacterial drugs. Research has shown that such compounds can exhibit significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This opens up possibilities for treating infections that are resistant to current antibiotics.

Antifungal and Antihelmintic Effects

Similar to their antibacterial properties, pyrazole derivatives also show promise in antifungal and antihelmintic applications. They have been tested against fungi like Candida albicans and Saccharomyces cerevisiae, as well as various helminths, showing potential as new treatments for fungal infections and parasitic worm infestations .

Antiviral Research

The fight against viral infections, including HIV, has benefited from the exploration of pyrazole-based compounds4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol derivatives have been identified with anti-HIV activity, suggesting their use as a platform for developing novel antiviral drugs .

Supramolecular and Polymer Chemistry

Beyond biomedical applications, 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol and its derivatives find use in supramolecular and polymer chemistry. Their ability to form stable structures and bind with other molecules makes them suitable for creating new materials with desired properties, such as UV stabilizers or liquid crystals .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-3-pyrazol-1-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-4-6(10-11-7(5)13)12-3-1-2-9-12/h1-4H,(H2,8,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQECNNIWTKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

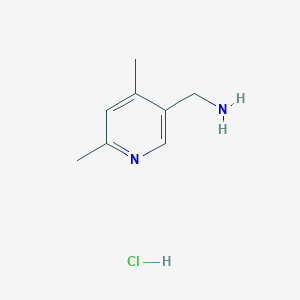

![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)